(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
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Overview
Description
“®-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid and are often used in the production of various products, including pharmaceuticals and pesticides .
Synthesis Analysis
The formation of carbamates can be achieved through the reaction of amines with CO2 . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which can actively transfer the carboxylate group to various substrates .Chemical Reactions Analysis
Carbamates can be formed through the reaction of amines with CO2 . The reaction can occur rapidly at ambient pressure and temperature, especially with primary and secondary alkylamines .Scientific Research Applications
Synthesis of Natural Products and Drug Intermediates
A significant application of "(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate" is in the synthesis of natural products and drug intermediates. For example, it has been utilized as an intermediate in the synthesis of the natural product jaspine B, isolated from various sponges and showing cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps, including esterification, protection, reduction, and the Corey-Fuchs reaction, indicating the compound's versatility in complex organic syntheses (L. Tang et al., 2014).
Enzymatic Kinetic Resolution
The compound has also been explored in the enzymatic kinetic resolution processes. For instance, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved via lipase-catalyzed transesterification, leading to optically pure enantiomers. This demonstrates the compound's application in producing chiral molecules, which are crucial in the pharmaceutical industry for creating enantiomerically pure drugs (Leandro Piovan et al., 2011).
Photoredox-Catalyzed Cascade Reactions
Recent studies have shown the application of related carbamate compounds in photoredox-catalyzed cascade reactions. These reactions enable the assembly of complex molecules like 3-aminochromones under mild conditions, which are valuable in synthesizing a wide range of pharmaceuticals and organic materials (Zhi-Wei Wang et al., 2022).
Development of Polymer Materials
Furthermore, the derivatives of dihydroxybutyric acid, closely related to "(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate," have been utilized in environmentally benign CO2-based copolymers. These polymers, derived from biocompatible monomers via alternating copolymerization with carbon dioxide, demonstrate the compound's potential in developing sustainable materials (Fu-Te Tsai et al., 2016).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate |
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